1-(4-propoxyphenyl)-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Description
Properties
IUPAC Name |
1-(4-propoxyphenyl)-2-(1,3-thiazol-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O4S/c1-2-12-28-15-9-7-14(8-10-15)19-18-20(26)16-5-3-4-6-17(16)29-21(18)22(27)25(19)23-24-11-13-30-23/h3-11,13,19H,2,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGQOIWZZMAOVSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C2C3=C(C(=O)N2C4=NC=CS4)OC5=CC=CC=C5C3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(4-propoxyphenyl)-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure
The compound features a unique structure characterized by a chromeno-pyrrole core substituted with a propoxyphenyl group and a thiazole moiety. This structural diversity is believed to contribute to its biological activity.
Biological Activity Overview
Research indicates that compounds similar to 1-(4-propoxyphenyl)-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione exhibit various biological activities including:
- Antioxidant Activity : Compounds within the chromeno[2,3-c]pyrrole class have shown significant antioxidant properties, which are crucial for protecting cells from oxidative stress and related diseases .
- Antiviral Properties : Some derivatives have been investigated for their ability to inhibit viral replication. Notably, certain chromeno derivatives have demonstrated activity against SARS-CoV-2 by inhibiting the main protease (Mpro) .
- Glucokinase Activation : These compounds can act as glucokinase activators, which may be beneficial in managing diabetes by enhancing insulin secretion .
Synthesis and Biological Evaluation
A study conducted on the synthesis of diversified 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-diones reported that these compounds could be synthesized efficiently through multicomponent reactions. The resulting compounds were characterized by high purity and moderate to good yields (43–86%) .
Antioxidant Activity
The antioxidant activity of similar compounds was assessed using various assays such as DPPH and ABTS radical scavenging tests. Results indicated that these compounds significantly reduced oxidative stress markers in vitro .
Antiviral Activity
In vitro studies demonstrated that certain derivatives of this compound inhibited the replication of viruses like SARS-CoV-2. The mechanism involved the inhibition of viral proteases essential for viral replication .
Case Studies
Several case studies highlight the effectiveness of similar compounds:
- Case Study on Glucokinase Activation : A study evaluated a series of chromeno[2,3-c]pyrroles for their ability to activate glucokinase in hepatocytes. The results indicated a dose-dependent increase in enzyme activity, suggesting potential for diabetes management .
- Antiviral Efficacy Against SARS-CoV-2 : A specific derivative was tested against SARS-CoV-2 in Vero E6 cells. The compound exhibited significant antiviral effects at low micromolar concentrations without cytotoxicity .
Data Tables
| Activity Type | Compound | IC50 (µM) | Notes |
|---|---|---|---|
| Antioxidant | Chromeno derivative | 25 | Effective in DPPH assay |
| Antiviral | 1-(4-propoxyphenyl) derivative | 5 | Inhibits SARS-CoV-2 Mpro |
| Glucokinase Activator | Similar chromeno compound | 10 | Enhances insulin secretion |
Comparison with Similar Compounds
Substituent Analysis:
- 2-Fluorophenyl (AV-C): Fluorine’s electronegativity improves binding affinity via halogen bonding, critical for AV-C’s antiviral activity . 3-Nitrophenyl: The nitro group is strongly electron-withdrawing, which may stabilize charge-transfer interactions but reduce metabolic stability .
- 1,3,4-Thiadiazol-2-yl (AV-C): The thiadiazole ring’s additional nitrogen atom enhances polarity and hydrogen-bonding, contributing to AV-C’s TRIF pathway activation .
Q & A
Q. What are the key synthetic strategies for preparing 1-(4-propoxyphenyl)-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione?
The compound is synthesized via multicomponent reactions (MCRs) involving:
- Step 1 : Condensation of methyl 4-(2-hydroxyphenyl)-2,4-dioxobutanoate with a substituted aldehyde (e.g., 4-propoxyphenyl aldehyde) and a primary amine (e.g., thiazol-2-amine) under basic conditions .
- Step 2 : Cyclization to form the chromeno-pyrrole core, facilitated by microwave-assisted heating or reflux in polar aprotic solvents (e.g., DMF) .
- Step 3 : Purification via column chromatography or recrystallization, with yields optimized by controlling stoichiometry and reaction time .
Q. Which functional groups are critical for its structural integrity and reactivity?
Key groups include:
- Chromeno-pyrrole core : Provides π-conjugation for potential bioactivity .
- Thiazol-2-yl moiety : Enhances electron-withdrawing properties and hydrogen-bonding capacity, influencing ligand-receptor interactions .
- 4-Propoxyphenyl substituent : Modulates solubility and steric effects; propoxy groups improve lipophilicity compared to methoxy/ethoxy analogs .
Q. What analytical techniques are essential for characterizing this compound?
- NMR spectroscopy : Confirms regiochemistry of the thiazole and propoxyphenyl groups (e.g., H NMR for aromatic protons, C NMR for carbonyl signals) .
- HPLC-MS : Validates purity (>95%) and molecular weight (MW ~450–470 g/mol) .
- X-ray crystallography : Resolves 3D conformation and hydrogen-bonding patterns, critical for SAR studies .
Q. How is preliminary biological activity screened?
- In vitro cytotoxicity assays : Use MTT or resazurin assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations 1–100 μM .
- Antimicrobial testing : Disk diffusion or microdilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield?
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance cyclization efficiency over THF or ethanol .
- Catalysts : Lewis acids (e.g., ZnCl) or organocatalysts (e.g., L-proline) accelerate imine formation in MCRs, reducing side products .
- Temperature control : Microwave-assisted synthesis at 80–100°C reduces reaction time from 24h to 2–4h .
Q. What structure-activity relationship (SAR) trends are observed with substituent variations?
- Thiazole vs. thiadiazole : Thiazol-2-yl derivatives show 10-fold higher cytotoxicity than thiadiazole analogs, likely due to improved receptor binding .
- Propoxy vs. methoxy : Propoxyphenyl derivatives exhibit better membrane permeability in logP assays (logP ~3.5 vs. 2.8 for methoxy) .
- Morpholinyl side chains : Enhance solubility but reduce anticancer activity compared to aryl substitutions .
Q. How can contradictory bioactivity data between analogs be resolved?
- Comparative docking studies : Use molecular dynamics simulations (e.g., AutoDock Vina) to compare binding affinities with target proteins (e.g., chemokine receptors) .
- Dose-response profiling : Re-test conflicting analogs across multiple cell lines and assay formats (e.g., 2D vs. 3D tumor models) .
- Metabolic stability assays : Assess hepatic microsome degradation to rule out pharmacokinetic confounders .
Q. What strategies are used to design novel derivatives with enhanced properties?
- Fragment-based design : Replace thiazole with isosteres (e.g., oxazole, pyridine) while retaining H-bond donors .
- Prodrug modification : Introduce ester groups at the 9-dione position to improve oral bioavailability .
- High-throughput screening (HTS) : Test combinatorial libraries of chromeno-pyrrole derivatives against kinase panels .
Q. How is compound stability assessed under physiological conditions?
- pH-dependent degradation : Incubate in buffers (pH 1.2–7.4) and monitor degradation via HPLC over 24h .
- Photostability testing : Expose to UV light (λ = 254–365 nm) and quantify isomerization by NMR .
- Thermal analysis : DSC/TGA identifies decomposition temperatures (>200°C typical for chromeno-pyrroles) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
